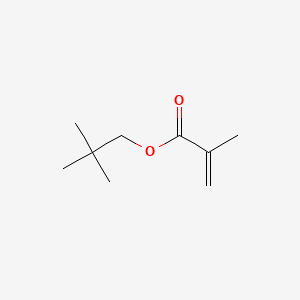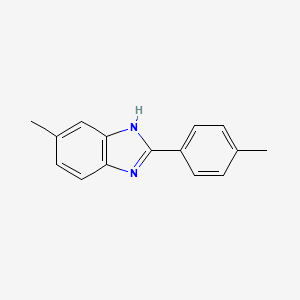![molecular formula C21H22Cl3N3 B1221836 Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) CAS No. 25843-64-5](/img/structure/B1221836.png)
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is a complex organic compound with a unique structure that includes a quinolinium core and a bis(2-chloroethyl)amino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) typically involves the reaction of quinoline derivatives with bis(2-chloroethyl)amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the chloroethyl groups, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce quinolinium hydrides .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology
In biological research, Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is studied for its potential as an anticancer agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can interfere with DNA replication in cancer cells .
Medicine
Medically, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to form covalent bonds with DNA makes it a candidate for chemotherapy drugs .
Industry
In the industrial sector, this compound is used in the production of various chemical intermediates and as a catalyst in certain reactions .
Mécanisme D'action
The mechanism of action of Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinium, 2-[2-[4-[bis(2-chloroethyl)amino]phenyl]ethenyl]-1-methyl-, iodide (11): Similar structure but with an iodide counterion.
Pyridinium salts: Structurally similar but with a pyridine core instead of quinoline.
Uniqueness
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is unique due to its specific quinolinium core and the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
25843-64-5 |
|---|---|
Formule moléculaire |
C21H22Cl3N3 |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-[(1-methylquinolin-1-ium-2-yl)methylideneamino]aniline;chloride |
InChI |
InChI=1S/C21H22Cl2N3.ClH/c1-25-20(9-6-17-4-2-3-5-21(17)25)16-24-18-7-10-19(11-8-18)26(14-12-22)15-13-23;/h2-11,16H,12-15H2,1H3;1H/q+1;/p-1 |
Clé InChI |
JRBMUKZRLWOGBG-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(CCCl)CCCl.[Cl-] |
SMILES canonique |
C[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(CCCl)CCCl.[Cl-] |
Key on ui other cas no. |
25843-64-5 |
Synonymes |
1-methyl-2-(2-(bis(beta-chloroethyl)amino)phenyliminomethyl)quinolinium chloride IMET 3106 IMET 3106 iodide ZIMET 3106 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)







![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)



![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)

